Molecular Weight Advantage: The Lightest Spiro‑Imidazopyrazine Core Available for Fragment‑Based Screening
Among commercially catalogueable 6,7-dihydro‑5H‑spiro[imidazo[1,2‑a]pyrazine‑8,4′‑piperidine] derivatives, 3,7‑dimethyl substitution yields the lowest molecular weight (220.32 g mol⁻¹) and fewest heavy atoms (C₁₂H₂₀N₄, 16 heavy atoms), meeting the ‘rule‑of‑three’ fragment criteria . The closest analog, 7‑ethyl‑3‑methyl (CAS 1422139‑27‑2), has a molecular weight of 234.34 g mol⁻¹ (C₁₃H₂₂N₄, 17 heavy atoms) . This 14 Da difference, along with the absence of a 3‑aryl substituent, makes the 3,7‑dimethyl compound the most fragment‑like entry point for FBDD campaigns that require a spiro‑imidazopyrazine core .
| Evidence Dimension | Molecular weight (MW) and heavy-atom count |
|---|---|
| Target Compound Data | MW = 220.32 g mol⁻¹; 16 heavy atoms |
| Comparator Or Baseline | 7-Ethyl-3-methyl analog: MW = 234.34 g mol⁻¹; 17 heavy atoms |
| Quantified Difference | ΔMW = −14 g mol⁻¹ (6 % lower); one fewer heavy atom |
| Conditions | Commercial catalogue data; MW and formula confirmed by vendor CoA (Chemenu). |
Why This Matters
A lower MW and smaller heavy-atom count directly improve ligand efficiency metrics and leave more room for fragment growth, making this the preferred spiro‑imidazopyrazine starting point for FBDD.
